4-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide
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Overview
Description
4-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with methoxy, pyridinylmethyl, and thiophenylmethyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzamide Core: This can be achieved by reacting 4-methoxybenzoic acid with an appropriate amine under dehydrating conditions.
Substitution Reactions:
Purification: The final product is usually purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other leaving groups.
Major Products
The major products depend on the specific reactions and conditions but can include hydroxylated, aminated, or further substituted derivatives of the original compound.
Scientific Research Applications
4-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide may have applications in:
Medicinal Chemistry: Potential as a drug candidate due to its structural features.
Biological Studies: Investigating its interactions with biological targets.
Material Science: Possible use in the development of organic materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, ion channels, or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(pyridin-2-ylmethyl)benzamide
- 4-methoxy-N-(thiophen-3-ylmethyl)benzamide
- N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide
Uniqueness
The unique combination of methoxy, pyridinylmethyl, and thiophenylmethyl groups in 4-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide may confer distinct biological activities or chemical properties compared to its analogs.
Properties
IUPAC Name |
4-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-23-18-7-5-16(6-8-18)19(22)21(12-15-9-11-24-14-15)13-17-4-2-3-10-20-17/h2-11,14H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPMIHAMTRNHIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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